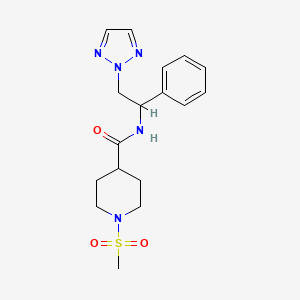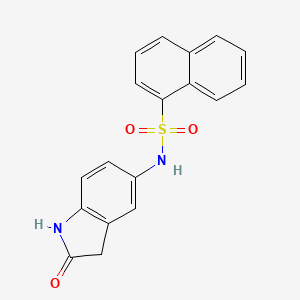![molecular formula C21H18N4O B2977683 N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide CAS No. 2034441-09-1](/img/structure/B2977683.png)
N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide: is a synthetic organic compound that features a bipyridine moiety linked to an indole ring via an acetamide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:
-
Formation of the Bipyridine Intermediate: : The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 3-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Indole Derivative Preparation: : The indole ring can be functionalized by reacting indole with bromoacetic acid to form 2-(1H-indol-1-yl)acetic acid. This reaction typically requires a base such as sodium hydroxide and is conducted in an aqueous medium.
-
Amide Bond Formation: : The final step involves coupling the bipyridine intermediate with the indole derivative. This can be achieved using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for the coupling reactions, which allow for better control over reaction conditions and scalability. Additionally, alternative coupling reagents that are more cost-effective and environmentally friendly may be employed.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
-
Reduction: : Reduction reactions can be performed on the bipyridine ring, often using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Substitution: : The bipyridine and indole rings can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NBS in chloroform or carbon tetrachloride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Halogenated bipyridine or indole derivatives.
科学的研究の応用
Chemistry
In chemistry, N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide is used as a ligand in coordination chemistry. Its ability to chelate metal ions makes it valuable in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the intrinsic fluorescence of the bipyridine and indole moieties. It can be used to label biomolecules and track their interactions in live cells.
Medicine
Medically, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Industry
In industry, N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
作用機序
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, which may modulate the activity of metalloenzymes. The indole ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. These interactions can affect cellular pathways involved in signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- N-(2-pyridylmethyl)-2-(1H-indol-1-yl)acetamide
- N-(3-pyridylmethyl)-2-(1H-indol-1-yl)acetamide
- N-(4-pyridylmethyl)-2-(1H-indol-1-yl)acetamide
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide is unique due to the presence of the bipyridine moiety, which provides additional coordination sites for metal ions compared to its mono-pyridine analogs
特性
IUPAC Name |
2-indol-1-yl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-20(15-25-12-9-16-5-1-2-8-19(16)25)24-14-18-7-4-11-23-21(18)17-6-3-10-22-13-17/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRHPIHRXVFWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2977605.png)
![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2977608.png)
![3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2977609.png)


![N-[4-(tert-butyl)phenyl]-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2977616.png)
![6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2977618.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2977620.png)

![3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2977622.png)

